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molecular formula C9H10ClFO2 B8446241 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol

2-Chloro-6-fluoro-4-ethoxy-benzylalcohol

Cat. No. B8446241
M. Wt: 204.62 g/mol
InChI Key: BUJULLHJYLUKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022707B2

Procedure details

This compound was prepared from 3-chloro-5-fluoro-4-hydroxymethyl-phenol and ethylbromide according to the procedure described in Example 179 to give the product as a yellowish oil (209 mg, 60%); MS (EI): 204.1 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([F:10])[C:7]=1[CH2:8][OH:9].[CH2:12](Br)[CH3:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([O:11][CH2:12][CH3:13])[CH:5]=[C:6]([F:10])[C:7]=1[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1CO)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CO)C(=CC(=C1)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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